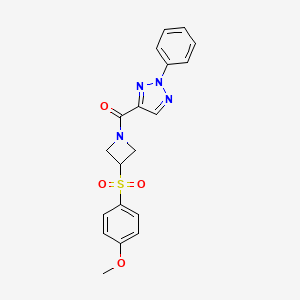
2-(4-chloro-3-fluoroanilino)-N~3~-ethyl-3-pyridinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-fluoroanilino)-N~3~-ethyl-3-pyridinesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CFTR(inh)-172 and is a potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity. CFTR is a protein that regulates the movement of salt and water in and out of cells, and mutations in this protein can lead to cystic fibrosis. CFTR(inh)-172 has been shown to be effective in blocking the activity of CFTR in vitro and in vivo, making it a promising tool for studying the physiological and biochemical effects of CFTR inhibition.
Aplicaciones Científicas De Investigación
Molecular Dynamics and Quantum Chemical Studies
Studies on piperidine derivatives, closely related to 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, have explored their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their adsorption behaviors and inhibition efficiencies, suggesting potential applications in protecting metals from corrosion. These findings highlight the compound's relevance in material science and corrosion prevention research (Kaya et al., 2016).
Enantiodivergent Synthesis
Research into the enantiodivergent synthesis of 3'-fluorothalidomide, employing a strategy that could be analogously applied to 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, underscores its potential in the development of enantiomerically pure compounds. This process involves cinchona alkaloids and showcases the compound's capacity for use in creating specific enantiomers for pharmaceuticals, demonstrating its significance in drug development and stereochemistry (Yamamoto et al., 2011).
Synthesis of Key Intermediates for Herbicides
The synthesis of related chloro and fluoro pyridine derivatives, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, highlights the utility of similar compounds in creating efficient herbicides. These methodologies can be adapted for synthesizing 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, suggesting its potential application in agriculture as a precursor for novel herbicide formulations (Zuo Hang-dong, 2010).
Optical Properties and Fluorinations
The selective fluorination of chlorophyll-a derivatives, including studies on compounds like N-fluorobenzenesulfonimide, points to the broader application of fluoroanilino compounds in modifying optical properties of naturally occurring molecules. This research could be extended to 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide, indicating its potential in photodynamic therapy and the development of photosensitizers (Ogasawara et al., 2020).
Antitumor Activity and Structural Analysis
The synthesis and structural analysis of pyridinesulfonamide derivatives, including the study of enantiomers for antitumor activity, demonstrate the compound's importance in medicinal chemistry. These derivatives' binding modes and inhibition of specific kinases suggest that 2-(4-chloro-3-fluoroanilino)-N3-ethyl-3-pyridinesulfonamide could be investigated for its potential applications in cancer therapy and drug design (Zhou et al., 2015).
Propiedades
IUPAC Name |
2-(4-chloro-3-fluoroanilino)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-10(14)11(15)8-9/h3-8,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMAEEZICRCNQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)
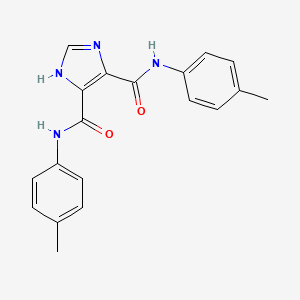

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695727.png)
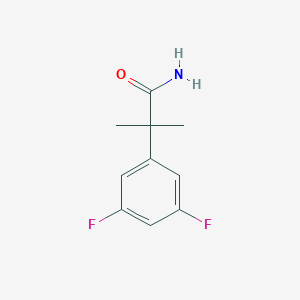
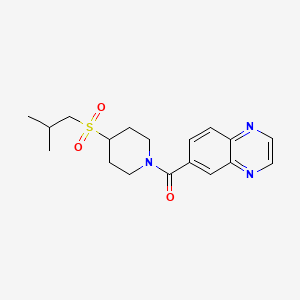
![N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)
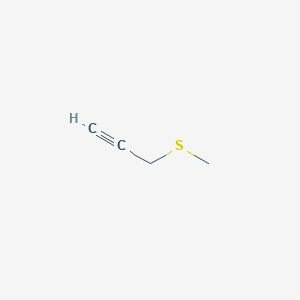
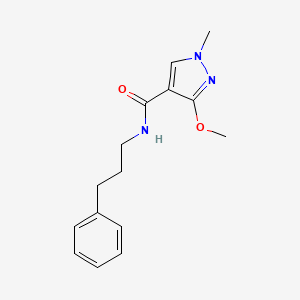
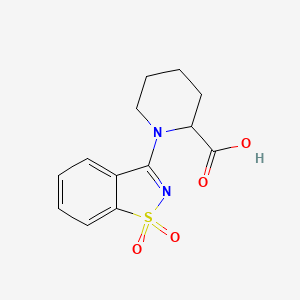
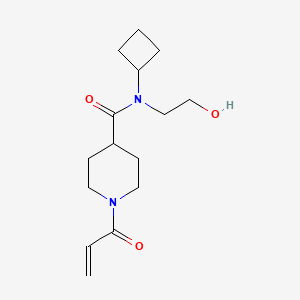
![N-(1-cyano-1,2-dimethylpropyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2695740.png)
